molecular formula C17H19N5O2S3 B2600892 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-64-4

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2600892
CAS No.: 851132-64-4
M. Wt: 421.55
InChI Key: HXWQLHSBFDWJHX-UHFFFAOYSA-N
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Description

This compound is a bis-heterocyclic acetamide derivative featuring a thioether-linked imidazole and 1,3,4-thiadiazole scaffold. Key structural attributes include:

  • Imidazole moiety: Substituted at the 1-position with a 4-ethoxyphenyl group, introducing electron-donating ethoxy functionality.
  • Thiadiazole moiety: Substituted at the 5-position with an ethylthio group, enhancing lipophilicity.
  • Acetamide bridge: Connects the imidazole-thio group to the thiadiazole ring, providing structural rigidity .

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S3/c1-3-24-13-7-5-12(6-8-13)22-10-9-18-16(22)26-11-14(23)19-15-20-21-17(27-15)25-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQLHSBFDWJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic organic molecule that exhibits a complex structure featuring an imidazole ring, a thioether group, and a thiadiazole moiety. This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O2S3C_{19}H_{22}N_4O_2S_3, with a molecular weight of approximately 450.6 g/mol. The structural features include:

ComponentDescription
Imidazole RingContributes to the compound's potential biological activity
Thioether GroupEnhances selectivity towards biological targets
Thiadiazole MoietyAssociated with various therapeutic effects

Biological Activity Overview

Research indicates that derivatives containing the thiadiazole and imidazole structures have shown diverse biological activities including:

  • Antimicrobial Activity : Compounds with similar scaffolds have demonstrated significant antibacterial and antifungal properties against various strains.
  • Antitumor Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, such as A431, HT-29, and PC3.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II).

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its imidazole and thioether functionalities. These interactions may involve:

  • Binding to enzyme active sites.
  • Modulating receptor activity.

Antitumor Activity

A study evaluated the cytotoxic effects of related thiadiazole compounds on human cancer cell lines. For instance, compound 9e , which shares structural similarities with the target compound, exhibited significant cytotoxicity against A431 cells with an IC50 value indicating potent activity. Western blot analyses revealed that this compound induces apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2) .

Antimicrobial Studies

Another research focused on the antimicrobial properties of thiadiazole derivatives. Compounds similar to the target showed promising activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL . This suggests that the structural features of the target compound may confer similar antimicrobial properties.

Enzyme Inhibition

In silico studies indicate that compounds derived from thiadiazoles can act as inhibitors of hCA enzymes. The evaluation revealed that some derivatives displayed superior inhibition compared to standard drugs like acetazolamide . This highlights the potential of the target compound in treating conditions where carbonic anhydrase inhibition is beneficial.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibitory effects on hCA I and hCA II

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives of imidazole compounds often possess antimicrobial properties. The presence of the imidazole and thiadiazole moieties in this compound suggests potential activity against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, making this compound a candidate for further exploration in antimicrobial therapy .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research on related imidazole derivatives has revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death . Furthermore, the ethylthio group may enhance cellular uptake and bioavailability, potentially increasing its efficacy as an anticancer agent.

Enzyme Inhibition

Compounds containing imidazole rings are known to inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or proteases that play critical roles in cancer progression and metastasis. The specific interactions between this compound and target enzymes warrant detailed kinetic studies to elucidate its potential as a lead compound for drug development .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar scaffold to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibited significant inhibition zones against tested strains .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that related compounds significantly inhibited the growth of human cancer cell lines (e.g., HT-29 colorectal cancer cells). The study highlighted the importance of substituent groups on the imidazole ring in enhancing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and linker groups.

Table 1: Physicochemical and Structural Comparison

Compound ID & Source Structure Features Yield (%) Melting Point (°C)
Target Compound 4-ethoxyphenyl (imidazole), ethylthio (thiadiazole) - -
5g 2-isopropyl-5-methylphenoxy (acetamide), ethylthio (thiadiazole) 78 168–170
5l 2-methoxyphenoxy (acetamide), ethylthio (thiadiazole) 68 138–140
4d 5-methylbenzimidazole-thio, 4-chlorophenyl (thiadiazole) 58 190–194
Compound 4 5-phenyl-1-(4-methylphenyl)imidazole-thio, thiazole (heterocycle) - -
Y200-2645 4-ethylphenoxy (acetamide), methyl (thiadiazole) - -

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., 4-ethoxy in the target compound vs. 4-chloro in 4d ) may reduce melting points due to decreased polarity.
  • Bulky substituents (e.g., isopropyl in 5g ) increase melting points compared to smaller groups (e.g., methoxy in 5l ).

Heterocyclic Core :

  • Thiadiazole-based compounds (e.g., 4d ) generally exhibit higher melting points than thiazole analogs (e.g., Compound 4 ), likely due to enhanced molecular symmetry.

Synthetic Yields :

  • Yields for ethylthio-thiadiazole derivatives (e.g., 5g, 5l ) range from 68–78%, suggesting moderate efficiency in thioether bond formation.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., 4d ) may exhibit stronger hydrogen-bonding capacity than thiazoles, influencing target binding.
  • Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound could enhance metabolic stability compared to 5l’s methoxy group .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the imidazole-thioacetamide core is formed by reacting a thiol-functionalized imidazole (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of a base like potassium carbonate. The reaction is refluxed in ethanol or glacial acetic acid for 2–8 hours, monitored by TLC, and purified via recrystallization . Optimization focuses on solvent choice (polar aprotic solvents improve yield), stoichiometry (1:1 molar ratio), and temperature control to avoid side products.

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Key methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the imidazole, thiadiazole, and acetamide moieties (e.g., acetamide carbonyl at ~170 ppm in ¹³C NMR) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Q. What safety precautions are required during handling?

The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid exposure to moisture or heat. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do substituent variations on the imidazole and thiadiazole rings affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Ethoxyphenyl on imidazole enhances lipophilicity, improving membrane permeability .
  • Ethylthio on thiadiazole increases electron density, boosting interactions with enzymatic targets (e.g., COX-1/2 inhibition observed in analogs) .
  • Substituting thiadiazole with oxadiazole reduces activity, highlighting the importance of sulfur atoms in target binding .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Discrepancies often arise from assay conditions:

  • Solvent effects : DMSO >1% may denature proteins; use ≤0.1% .
  • Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical rigor : Use triplicate runs and ANOVA to confirm significance (p < 0.05) .

Q. What computational strategies are used to predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions:

  • The imidazole-thio group binds to hydrophobic pockets in COX-2 (PDB: 5KIR) via π-π stacking .
  • The thiadiazole sulfur forms hydrogen bonds with catalytic residues (e.g., Arg120 in acetylcholinesterase) . MD simulations (GROMACS) refine binding stability over 100 ns trajectories .

Key Research Challenges

  • Synthetic scalability : Multi-step routes (e.g., imidazole-thiol preparation) require column chromatography, limiting large-scale production .
  • Selectivity in polypharmacology : Off-target effects (e.g., COX-1 inhibition) necessitate prodrug strategies or selective substituents .

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